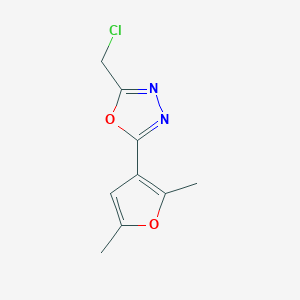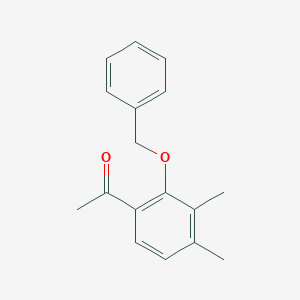
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone, also known as DPME, is a chemical compound that belongs to the class of aryl ketones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, it has been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in a wide range of applications, including medicine, chemistry, and material science. One limitation is the lack of information on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its potential use as a building block in the synthesis of other compounds. Additionally, further research is needed to determine its toxicity and safety profile.
Métodos De Síntesis
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone can be synthesized through several methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Suzuki-Miyaura coupling. The Friedel-Crafts reaction involves the reaction of acetophenone with 3,4-dimethylbenzoyl chloride in the presence of aluminum chloride as a catalyst. The Claisen-Schmidt condensation involves the reaction of 3,4-dimethylbenzaldehyde with acetophenone in the presence of sodium hydroxide as a base. The Suzuki-Miyaura coupling involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory and analgesic agent. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds. In material science, it has been investigated for its potential use as a fluorescent probe.
Propiedades
IUPAC Name |
1-(3,4-dimethyl-2-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-9-10-16(14(3)18)17(13(12)2)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJPHNNSWUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-3,4-dimethylphenyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

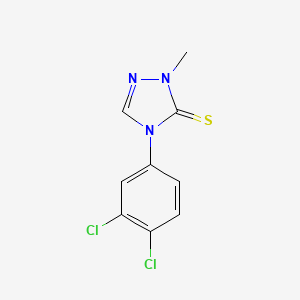
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)
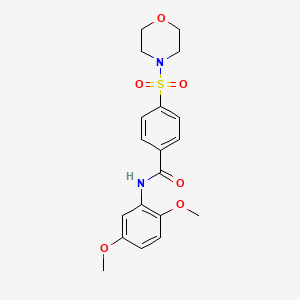
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)
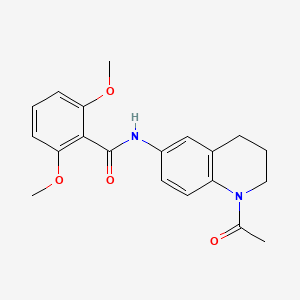
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
